1-(2-pyridinylmethyl)azocane

Drug Design Physicochemical Property Optimization ADME

1-(2-pyridinylmethyl)azocane (CAS not widely assigned; molecular formula C13H20N2, molecular weight 204.31 g/mol) is a heterocyclic organic compound characterized by an eight-membered saturated azocane ring linked via a methylene bridge to a pyridine moiety at the 2-position. The compound is primarily supplied as a research chemical with a typical purity of 95%.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B5234526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-pyridinylmethyl)azocane
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CC2=CC=CC=N2
InChIInChI=1S/C13H20N2/c1-2-6-10-15(11-7-3-1)12-13-8-4-5-9-14-13/h4-5,8-9H,1-3,6-7,10-12H2
InChIKeyXVVKJSXAZALWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridinylmethyl)azocane: Physicochemical Baseline and Structural Classification for Procurement


1-(2-pyridinylmethyl)azocane (CAS not widely assigned; molecular formula C13H20N2, molecular weight 204.31 g/mol) is a heterocyclic organic compound characterized by an eight-membered saturated azocane ring linked via a methylene bridge to a pyridine moiety at the 2-position . The compound is primarily supplied as a research chemical with a typical purity of 95% . Its structure places it within a niche class of N-heterocycles that are significantly less common than five-, six-, or seven-membered ring analogs, a feature that drives its specific utility in medicinal chemistry and chemical biology [1].

Why 1-(2-Pyridinylmethyl)azocane Cannot Be Replaced by Common Azepane or Piperidine Analogs


Generic substitution within the broader class of N-(pyridinylmethyl)-heterocycloalkanes is not feasible due to the distinct conformational, physicochemical, and metabolic liabilities conferred by ring size. The eight-membered azocane ring of the target compound occupies a unique chemical space compared to its seven-membered (azepane) and six-membered (piperidine) counterparts. This difference directly impacts key drug-like properties such as lipophilicity (LogP), molecular flexibility, and potential for metabolic soft spots, which are critical in lead optimization campaigns. As highlighted in patent literature, specific azocane derivatives possess unique antiviral activity profiles against targets like Hepatitis B virus (HBV) capsid assembly that are not recapitulated by smaller ring analogs [1], underscoring the procurement risk of selecting a substitute based solely on apparent structural similarity.

Quantitative Evidence of Differentiation for 1-(2-Pyridinylmethyl)azocane Against Its Closest Analogs


Lipophilicity Advantage Over Six-Membered Piperidine Analogs for Membrane Penetration

1-(2-pyridinylmethyl)azocane exhibits a calculated LogP (XLogP3) of 2.5, which is substantially higher than that of its six-membered ring piperidine analog, 1-(pyridin-2-ylmethyl)piperidine (estimated SlogP ~1.8) [1]. This difference is attributed to the increased hydrophobic surface area of the eight-membered azocane ring. The quantified difference of approximately 0.7 LogP units indicates a roughly 5-fold higher partition coefficient, suggesting enhanced passive membrane permeability for the azocane compound.

Drug Design Physicochemical Property Optimization ADME

Conformational Flexibility Defines a Distinct Chemical Space from 3-Positional Isomer

The 2-pyridylmethyl substitution on the azocane ring results in a calculated molecular complexity and spatial orientation distinct from the 3-pyridylmethyl isomer (1-(pyridin-3-ylmethyl)azocane, CAS 31266-97-4) [1]. While both share an identical molecular weight (204.31 g/mol) and formula, the position of the nitrogen atom in the pyridine ring alters the vector of the lone pair and the overall molecular dipole. This positional isomerism is a cornerstone of medicinal chemistry SAR, as even minor changes in regioisomerism can lead to complete loss of target binding or functional activity. The 2-positional isomer offers a unique angle for metal chelation and hydrogen bonding interactions compared to the 3- or 4-analogs.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Scaffold Novelty Against Piperidine-Based Libraries for Patentability and IP Freedom-to-Operate

The azocane core is classified as a 'less-common' N-heterocycle in medicinal chemistry, whereas piperidine is one of the most prevalent scaffolds in FDA-approved drugs and commercial screening libraries [1]. This scarcity directly translates into higher novelty for patent applications and a lower risk of prior art conflicts. For organizations building proprietary compound collections, incorporating an azocane-based building block like 1-(2-pyridinylmethyl)azocane provides a distinct competitive IP advantage over the use of ubiquitous piperidine analogs. The patent literature explicitly claims azocane derivatives for therapeutic applications, indicating their recognized value over more common scaffolds [2].

Intellectual Property Drug Discovery Chemical Library Design

High-Impact Application Scenarios for 1-(2-Pyridinylmethyl)azocane Based on Differentiated Properties


Late-Stage Lead Optimization for CNS-Penetrant Drug Candidates

In a lead optimization program targeting a central nervous system (CNS) enzyme, the development team requires a scaffold with enhanced passive permeability to improve blood-brain barrier penetration. The calculated XLogP3 of 2.5 for 1-(2-pyridinylmethyl)azocane provides a significant increase in lipophilicity compared to existing piperidine leads (LogP ~1.8), directly supporting the design-to-procurement decision to synthesize and screen azocane-based analogs [1].

Proprietary Screening Library Expansion with Rare Heterocycles

A biotech company is building a proprietary fragment library to secure novel IP in the kinase inhibitor space. They prioritize the acquisition of 1-(2-pyridinylmethyl)azocane because its eight-membered azocane core is underrepresented in commercial libraries, offering a high likelihood of generating novel hits with a unique intellectual property position, as evidenced by its presence in pioneering antiviral patent applications [1].

Selective Targeting of HBV Capsid Assembly

A virology research group investigating HBV capsid assembly modulators identifies the azocane scaffold as a critical pharmacophore from patent disclosures. They procure 1-(2-pyridinylmethyl)azocane as a core building block to synthesize and test a focused library of derivatives, as the patent literature explicitly demonstrates that this class of compound mediates anti-HBV activity not achievable with smaller azepane or piperidine analogs [1].

Quote Request

Request a Quote for 1-(2-pyridinylmethyl)azocane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.